Glu-Ile-Leu-Asp-Val
Vue d'ensemble
Description
“Glu-Ile-Leu-Asp-Val” is a peptide sequence composed of five amino acids: Glutamic acid (Glu), Isoleucine (Ile), Leucine (Leu), Aspartic acid (Asp), and Valine (Val) . These amino acids have various properties. For instance, Glu and Asp are negatively charged, Ile and Leu are hydrophobic, and Val is small and aliphatic . This peptide is used for cellular and molecular biology applications .
Synthesis Analysis
The synthesis of peptides like “Glu-Ile-Leu-Asp-Val” often involves the use of a benzene core unit featuring two halide leaving groups of differentiated reactivity in the Pd-catalyzed cross-coupling used for teraryl assembly .
Molecular Structure Analysis
The molecular structure of “Glu-Ile-Leu-Asp-Val” can be analyzed using tools like PepDraw , which draws peptide primary structure and calculates theoretical peptide properties.
Physical And Chemical Properties Analysis
The physical and chemical properties of “Glu-Ile-Leu-Asp-Val” can be analyzed using tools like PepDraw , which provides information on properties such as length, mass, isoelectric point (pI), net charge, and hydrophobicity.
Applications De Recherche Scientifique
Real-time detection of amino acids and peptides
- Summary of Application : This research focuses on the real-time detection of amino acids and pathologically relevant peptides using a copper(II)-functionalized Mycobacterium smegmatis porin A (MspA) nanopore . This method is crucial for many biological applications, including the study of post-translational modifications (PTMs), unnatural amino acids, and synthetic peptides .
- Methods of Application : The researchers used a machine-learning algorithm combined with the MspA nanopore for the identification of all 20 proteinogenic amino acids . The system was also used for real-time analyses of two representative PTMs, one unnatural amino acid, and ten synthetic peptides using exopeptidases .
- Results or Outcomes : The validation accuracy of this method reaches 99.1%, with 30.9% signal recovery . The system demonstrated the feasibility of ultrasensitive quantification of amino acids at the nanomolar range .
Analysis of peptides in chicken hepatic lectin
- Summary of Application : This research established the complete amino acid sequence of chicken hepatic lectin by analyzing peptides generated by chemical cleavage at methionine or tryptophan residues .
- Methods of Application : The researchers used chemical cleavage at methionine or tryptophan residues to generate peptides . Larger BrCN fragments were further digested with trypsin, chymotrypsin, and clostripain .
- Results or Outcomes : The complete amino acid sequence of chicken hepatic lectin was established .
Branched-Chain Amino Acids and Brain Metabolism
- Summary of Application : This research provides a historical reference of branched-chain amino acid (BCAA) metabolism and provides a link between peripheral and central nervous system (CNS) metabolism of BCAAs . Leucine, isoleucine, and valine (Leu, Ile, and Val) are unlike most other essential amino acids (AA), being transaminated initially in extrahepatic tissues, and requiring interorgan or intertissue shuttling for complete catabolism .
- Methods of Application : The researchers used a variety of methods to study the metabolism of BCAAs, including the use of specific enzymes and metabolic pathways .
- Results or Outcomes : The research showed that BCAAs have a role in the CNS and are key nitrogen donors involved in interorgan and intercellular nitrogen shuttling .
Characterization of γ-glutamyl cysteine ligases
- Summary of Application : This research focuses on the characterization of γ-glutamyl cysteine ligases from Limosilactobacillus reuteri producing kokumi-active γ-glutamyl dipeptides .
- Methods of Application : The researchers extracted the gcl genes from E. coli DH5α and introduced them into the expression host E. coli BL21 star (DE3) .
- Results or Outcomes : The research resulted in the successful characterization of γ-glutamyl cysteine ligases .
Branched-Chain Amino Acids and Brain Metabolism
- Summary of Application : This research provides a historical reference of branched-chain amino acid (BCAA) metabolism and provides a link between peripheral and central nervous system (CNS) metabolism of BCAAs . Leucine, isoleucine, and valine (Leu, Ile, and Val) are unlike most other essential amino acids (AA), being transaminated initially in extrahepatic tissues, and requiring interorgan or intertissue shuttling for complete catabolism .
- Methods of Application : The researchers used a variety of methods to study the metabolism of BCAAs, including the use of specific enzymes and metabolic pathways .
- Results or Outcomes : The research showed that BCAAs have a role in the CNS and are key nitrogen donors involved in interorgan and intercellular nitrogen shuttling .
Characterization of γ-glutamyl cysteine ligases
- Summary of Application : This research focuses on the characterization of γ-glutamyl cysteine ligases from Limosilactobacillus reuteri producing kokumi-active γ-glutamyl dipeptides .
- Methods of Application : The researchers extracted the gcl genes from E. coli DH5α and introduced them into the expression host E. coli BL21 star (DE3) .
- Results or Outcomes : The research resulted in the successful characterization of γ-glutamyl cysteine ligases .
Safety And Hazards
Safety data sheets for similar peptides suggest that they should be handled with care, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation . They are typically recommended for use as laboratory chemicals and are advised against for food, drug, pesticide, or biocidal product use .
Orientations Futures
The future directions for research on “Glu-Ile-Leu-Asp-Val” and similar peptides could involve further exploration of their roles in biological systems and their potential therapeutic applications. For instance, amino acid-rich antimicrobial peptides have been identified as promising future antibiotics .
Propriétés
IUPAC Name |
(4S)-4-amino-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45N5O10/c1-7-14(6)21(31-22(36)15(27)8-9-18(32)33)25(39)29-16(10-12(2)3)23(37)28-17(11-19(34)35)24(38)30-20(13(4)5)26(40)41/h12-17,20-21H,7-11,27H2,1-6H3,(H,28,37)(H,29,39)(H,30,38)(H,31,36)(H,32,33)(H,34,35)(H,40,41)/t14-,15-,16-,17-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKCCODFKUZEMT-KZVLABISSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45N5O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glu-Ile-Leu-Asp-Val |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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